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Compound of Interest

2-Chloroisonicotinimidamide
Compound Name:

hydrochloride
CAS No.: 82019-89-4
Cat. No.: B1523011

Get Quote

Executive Summary

2-Chloroisonicotinimidamide hydrochloride (CAS 82019-89-4) is a critical heterocyclic
building block used primarily in the synthesis of bioactive small molecules. Structurally, it
consists of a pyridine ring substituted with a chlorine atom at the C2 position and an amidine
group at the C4 position, stabilized as a hydrochloride salt.

Its primary utility lies in medicinal chemistry as a precursor for:

» Serine Protease Inhibitors: The amidine moiety acts as an arginine mimic, targeting the S1
specificity pocket of enzymes like Thrombin and Factor Xa.

» Kinase Inhibitors: Used in the synthesis of biguanide derivatives (e.g., MTF-380) for
melanoma treatment.

» Neurodegenerative Therapeutics: A scaffold for 1,2,4-thiadiazole derivatives targeting
Tauopathies (Alzheimer’s disease).
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This guide provides a comprehensive analysis of its physicochemical properties, validated

synthetic routes, and application in drug discovery workflows.

Chemical Identity & Structural Analysis[3][4]

Property

Specification

Chemical Name

2-Chloroisonicotinimidamide hydrochloride

Synonyms

2-Chloro-4-pyridinecarboximidamide HCI; 2-
Chloro-4-amidinopyridine HCI

CAS Number

82019-89-4

Molecular Formula

CeHsCIN3[1][2][3] - HCI

Molecular Weight

192.05 g/mol (Free base: 155.58 g/mol )

Physical State

White to off-white crystalline solid

Solubility

Soluble in water, DMSO, Methanol; Insoluble in

non-polar solvents (Hexane, Toluene)

Hygroscopicity

Moderate (Store under desiccant)

Structural Insights

The molecule features two distinct functional zones:[3][4]

o The Amidine Group (C4): Highly basic (

). In physiological conditions, it is protonated, providing a positive charge essential for
electrostatic interactions with aspartate residues in enzyme active sites (e.g., Asp189 in

Trypsin-like proteases).

e The 2-Chloro Substituent: An electron-withdrawing group that modulates the basicity of the

pyridine nitrogen. It also serves as a "handle" for further functionalization via nucleophilic

aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) in late-stage synthesis.
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Synthetic Routes & Process Chemistry

The industrial standard for synthesizing CAS 82019-89-4 is the Pinner Reaction, converting the
corresponding nitrile to the amidine. This route is preferred for its scalability and high purity
profile compared to direct amination methods.

Validated Synthetic Protocol (Pinner Method)

Precursor: 2-Chloroisonicotinonitrile (CAS 6868-98-0)

Step 1: Formation of Imidate Ester (Pinner Salt)

o Charge: Suspend 2-Chloroisonicotinonitrile (1.0 eq) in anhydrous Methanol (10 vol).

e Activation: Cool to 0°C. Bubble dry HCI gas through the solution until saturation (approx. 4-6
hours). Alternatively, add Acetyl Chloride dropwise to the methanol to generate anhydrous
HCl in situ.

e Reaction: Stir at 0-5°C for 12—24 hours. The nitrile converts to the methyl imidate
hydrochloride intermediate.

o Workup: Concentrate in vacuo to remove excess HCI/MeOH. The residue is the imidate
ester HCI salt (often unstable, proceed immediately).

Step 2: Amidine Formation (Ammonolysis)

e Solvation: Re-dissolve the crude imidate residue in anhydrous Methanol (5 vol).
e Amination: Cool to 0°C. Bubble anhydrous Ammonia gas (

) into the solution (3.0-5.0 eq).

¢ Cyclization/Conversion: Seal the vessel and stir at room temperature for 16—24 hours.

« |solation: Concentrate to dryness. Recrystallize the crude solid from Ethanol/Ether or
Isopropanol to yield 2-Chloroisonicotinimidamide hydrochloride.

Reaction Mechanism Diagram
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Figure 1: Step-wise mechanism of the Pinner reaction converting the nitrile precursor to the
amidine salt.

Application in Drug Discovery

This compound is not typically a final drug but a pharmacophore scaffold. Its applications are
grounded in its ability to mimic the guanidine group of arginine while providing a rigid
heterocyclic core.

Case Study: Melanoma & Kinase Inhibition (MTF-380)

Research utilizing CAS 82019-89-4 has led to the development of MTF-380, a biguanide
derivative.

e Mechanism: The amidine group of CAS 82019-89-4 is condensed with N-(benzo[d]thiazol-2-
yl)guanidine.

o Target: Activation of AMPK (AMP-activated protein kinase) and inhibition of melanoma cell
proliferation.[3]

 Significance: Demonstrates the utility of the 2-chloro-4-amidinopyridine scaffold in creating
complex heterocyclic systems via the amidine nitrogen.

Case Study: Neurodegenerative Diseases (Tauopathies)

The scaffold is used to synthesize 1,2,4-thiadiazole derivatives.

o Workflow: The amidine reacts with trichloromethanesulfenyl chloride or similar electrophiles
to close the thiadiazole ring.

o Therapeutic Area: These derivatives inhibit the aggregation of TAU protein, addressing the
root cause of Alzheimer’s and other tauopathies.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1523011/docs?utm_src=pdf-body-img#technical-guide-2-chloroisonicotinimidamide-hydrochloride-cas-82019-89-4-1-2
https://patents.google.com/patent/AU2018387838A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523011?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Drug Development Workflow
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Figure 2: Divergent synthetic utility of CAS 82019-89-4 in pharmaceutical R&D.

Analytical Characterization & Quality Control

To ensure the integrity of experimental results, the following QC parameters must be met
before using this intermediate in downstream synthesis.
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Method Acceptance Criteria Notes

Monitor for unreacted nitrile
HPLC Purity > 98.0% (Area %) (Precursor) and hydrolyzed
amide (Impurity).

Look for amidine protons
1H NMR (DMSO-d6) Consistent structure (broad singlets, ~9.0-9.5 ppm)
and pyridine aromatic protons.

Confirm mono-hydrochloride
Chloride Content 17.5% - 19.0% stoichiometry (Theoretical:
~18.4%).

Material is hygroscopic; high
water content affects

Water (KF) < 1.0% o ) )
stoichiometry in coupling

reactions.

Handling & Stability

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

 Stability: The amidine hydrochloride is stable, but the free base is unstable and prone to
hydrolysis to the amide (2-chloroisonicotinamide) if exposed to moisture and base.

o Safety: Irritant to eyes and skin. The 2-chloro-pyridine moiety can be toxic; handle in a fume
hood.

References
e Chemical Identity & Properties

o National Center for Biotechnology Information (2025). PubChem Compound Summary for
CID 2800022, 2-Chloroisonicotinamide (Related Amide Structure). Retrieved from [Link]

o Note: While the specific amidine CAS is less common in public databases than the amide,
the structural properties are derived
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e Synthetic Application (Melanoma/MTF-380)

o Synthetic Application (Neurodegenerative Diseases)

o General Synthesis of Amidines (Pinner Reaction): Pinner, A. (1892). Die Imidoether und ihre
Derivate. Oppenheim, Berlin. (Foundational Chemistry Reference). Modern adaptation:
Organic Syntheses, Coll. Vol. 1, p. 5 (1941).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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